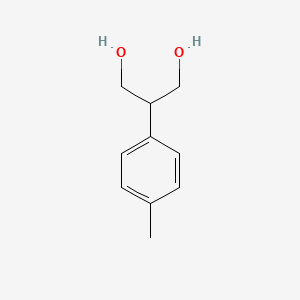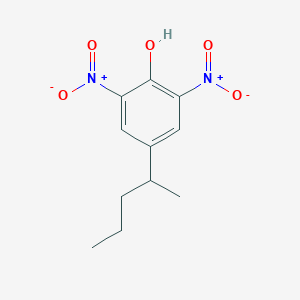
2,6-Dinitro-4-(pentan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitro-4-(pentan-2-yl)phenol is an organic compound with the molecular formula C11H14N2O5 It is characterized by the presence of two nitro groups and a pentan-2-yl substituent on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-4-(pentan-2-yl)phenol typically involves the nitration of a phenol derivative. One common method includes the following steps:
Starting Material: Phenol is reacted with 1-pentene in the presence of a rhenium catalyst at 130-150°C under protective gas to form 2-(pentan-2-yl)phenol.
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. The process involves:
Raw Materials: Easily obtainable raw materials such as phenol and 1-pentene.
Reaction Conditions: Mild reaction conditions with high regioselectivity.
Post-Treatment: Simple and convenient post-treatment steps including dilution, washing, drying, and filtering.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitro-4-(pentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Reduction: The major products include 2,6-diamino-4-(pentan-2-yl)phenol.
Substitution: Products vary depending on the substituent introduced, such as halogenated or sulfonated derivatives.
Scientific Research Applications
2,6-Dinitro-4-(pentan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dinitro-4-(pentan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the pentan-2-yl substituent.
2,6-Dinitrophenol: Similar but without the additional alkyl group.
Uniqueness: 2,6-Dinitro-4-(pentan-2-yl)phenol is unique due to the presence of both nitro groups and the pentan-2-yl substituent, which confer distinct chemical and physical properties. This makes it particularly useful in specific applications where these properties are advantageous .
Properties
CAS No. |
4097-42-1 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2,6-dinitro-4-pentan-2-ylphenol |
InChI |
InChI=1S/C11H14N2O5/c1-3-4-7(2)8-5-9(12(15)16)11(14)10(6-8)13(17)18/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
FMQYNJAZGOHAHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
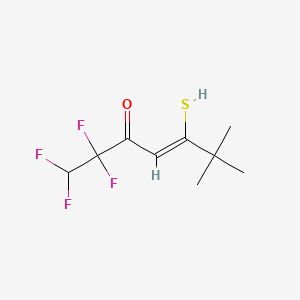
![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
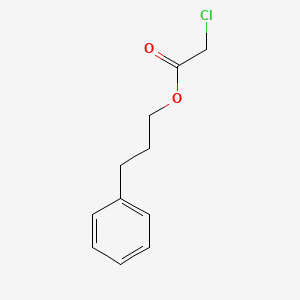
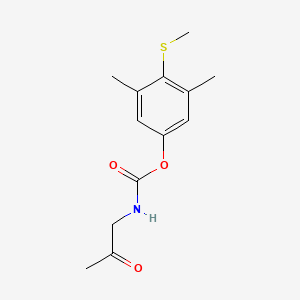
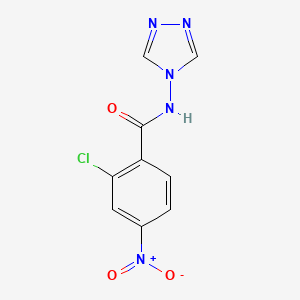
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
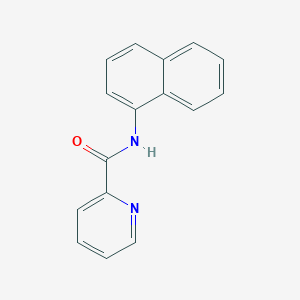
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
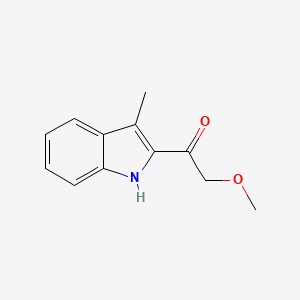
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
